molecular formula C10H7ClN2O B12863822 2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile

2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile

Cat. No.: B12863822
M. Wt: 206.63 g/mol
InChI Key: GTCQNDHJOKLBBO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile typically involves the reaction of 2-aminophenol with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .

Industrial Production Methods

the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory-scale synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1,3-benzoxazole
  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • Benzo[d]oxazole-2-thiol

Uniqueness

2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its unique properties make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetonitrile

InChI

InChI=1S/C10H7ClN2O/c11-6-10-13-8-5-7(3-4-12)1-2-9(8)14-10/h1-2,5H,3,6H2

InChI Key

GTCQNDHJOKLBBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)N=C(O2)CCl

Origin of Product

United States

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